

In Vitro Characterization of Fanregratinib (HMPL-453): A Technical Guide

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Compound of Interest

Compound Name: Fanregratinib

Cat. No.: B15576726

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Introduction

Fanregratinib (HMPL-453) is a novel, potent, and highly selective small molecule inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3.^[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver of tumorigenesis in various solid tumors.^{[2][3]} **Fanregratinib** is being developed as a targeted therapy for patients with tumors harboring these FGFR alterations. This technical guide provides an in-depth overview of the in vitro characterization of **Fanregratinib**, summarizing key data on its biochemical and cellular activity, and detailing the experimental protocols used for its evaluation.

Biochemical Activity: Kinase Inhibition Profile

Fanregratinib demonstrates potent and selective inhibition of FGFR1, 2, and 3. In biochemical assays, HMPL-453 shows low nanomolar inhibitory activity against these primary targets. Its selectivity is highlighted by its significantly weaker activity against FGFR4.

Table 1: Biochemical Inhibition of FGFR Kinases by **Fanregratinib** (HMPL-453)

Kinase Target	IC50 (nM)
FGFR1	6
FGFR2	4
FGFR3	6
FGFR4	425

Data sourced from an American Association for Cancer Research (AACR) abstract.[4]

Cellular Activity: Anti-proliferative Effects

In cellular assays, **Fanregratinib** selectively inhibits the proliferation of tumor cell lines with dysregulated FGFR signaling. The GI50 values, the concentration causing 50% growth inhibition, are in the low nanomolar range for FGFR-altered cell lines, while significantly higher concentrations are required to inhibit the growth of cell lines lacking these aberrations, demonstrating a wide therapeutic window.

Table 2: In Vitro Anti-proliferative Activity of **Fanregratinib** (HMPL-453)

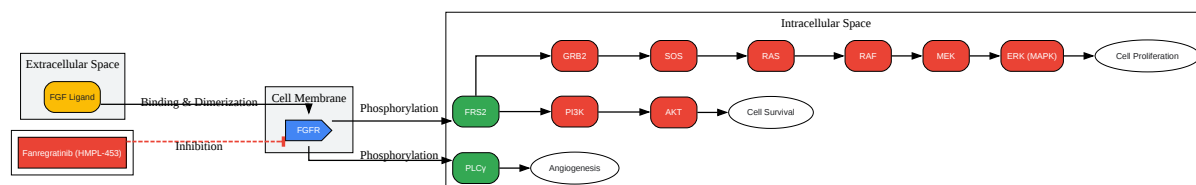
Cell Line Characteristics	GI50 Range (nM)
Dysregulated FGFR Signaling	3 - 105
Lacking FGFR Aberrations	> 1500

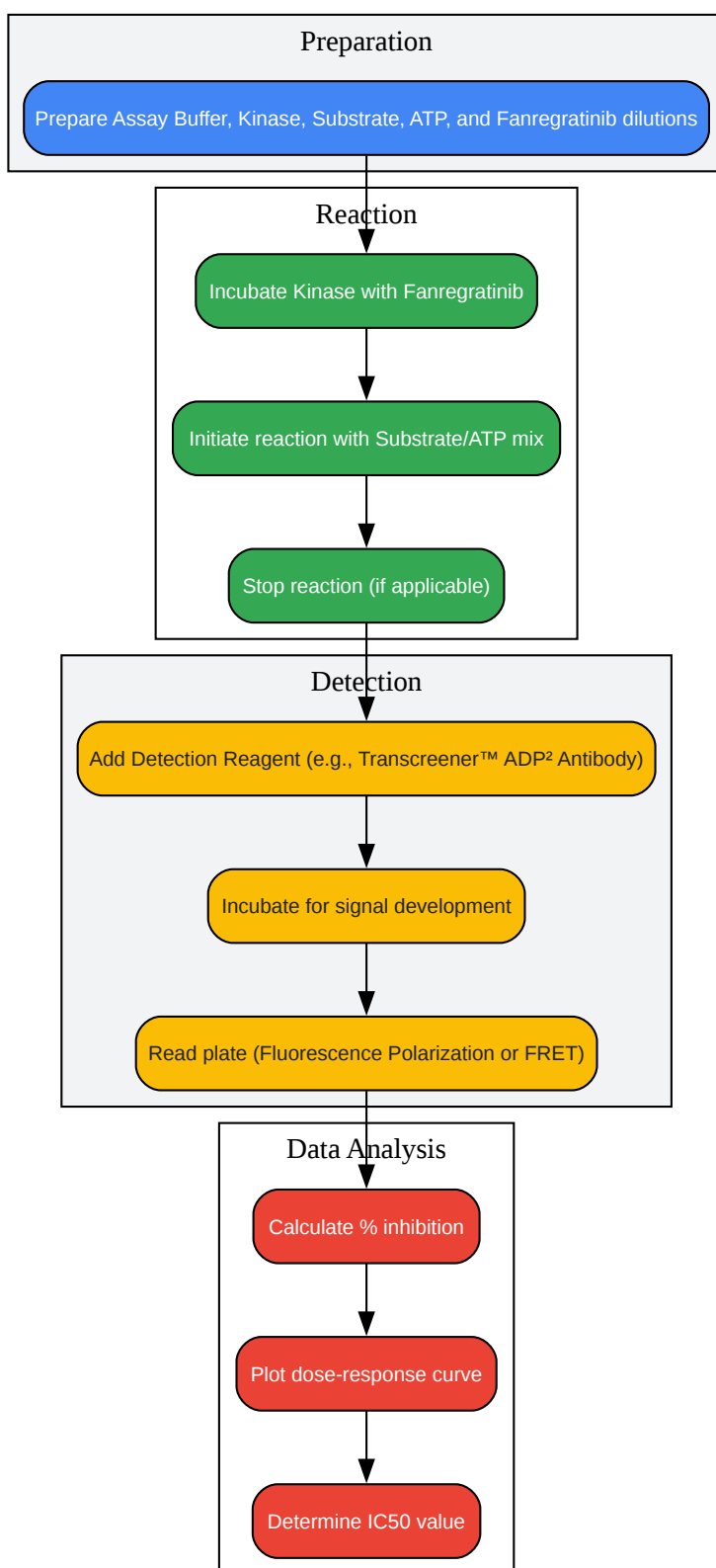
Data sourced from an American Association for Cancer Research (AACR) abstract.[4]

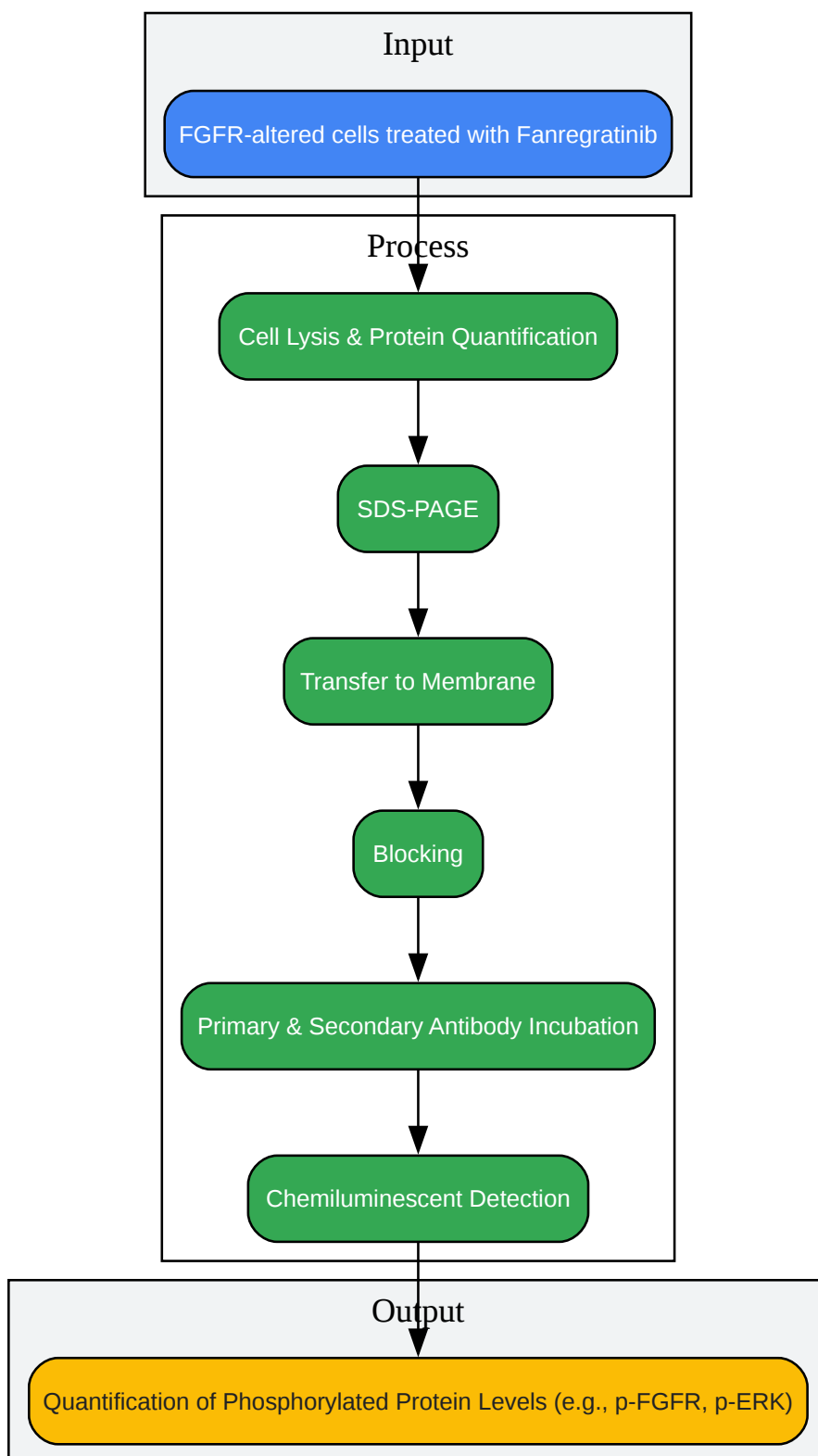
Mechanism of Action: Inhibition of FGFR Signaling Pathway

Fanregratinib exerts its anti-tumor effects by directly inhibiting the kinase activity of FGFRs, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.[2] Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, leading to the recruitment and activation of downstream signaling proteins. Key pathways activated by FGFR signaling include the RAS-RAF-MEK-ERK

(MAPK) pathway, the PI3K-AKT pathway, and the PLC γ pathway. **Fanregratinib**'s inhibition of FGFR autophosphorylation prevents the activation of these critical downstream effectors.







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